30-Hydroxylup-20(29)-en-3-one
Overview
Description
30-Hydroxylup-20(29)-en-3-one is a lupane-type pentacyclic triterpenoid. This compound is part of a broader class of naturally occurring triterpenoids, which are known for their diverse biological activities. It is structurally characterized by a hydroxyl group at the 30th position and a ketone group at the 3rd position on the lupane skeleton.
Mechanism of Action
Target of Action
30-Hydroxylup-20(29)-en-3-one is a lupane-type triterpene Lupane-type triterpenes are known to interact with a variety of cellular targets, including various enzymes and receptors, which play crucial roles in cellular processes such as inflammation, proliferation, and apoptosis .
Mode of Action
For instance, they can inhibit the activity of certain enzymes, modulate receptor signaling, or interfere with cellular pathways, leading to effects such as anti-inflammatory, anticancer, and antioxidant activities .
Biochemical Pathways
For example, they can modulate the NF-κB pathway, which plays a key role in immune and inflammatory responses . They can also affect the MAPK pathway, which is involved in cell proliferation and apoptosis .
Pharmacokinetics
It is known that the bioavailability of lupane-type triterpenes can be influenced by their lipophilicity . High lipophilicity can limit their solubility in aqueous biological fluids, which can affect their absorption and distribution .
Result of Action
This compound has been reported to exhibit antimicrobial and cytotoxic activities . It has shown activity against Staphylococcus aureus, Microsporum gypseum, Trichophyton mentagrophytes, and Pseudomonas aeruginosa . Additionally, it has demonstrated cytotoxicity against breast cancer cells . It has also been reported to significantly lower reactive oxygen species (ROS) production in cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other compounds or substances in the environment can influence its action, either by interacting with the compound itself or by affecting the same targets or pathways .
Biochemical Analysis
Biochemical Properties
30-Hydroxylup-20(29)-en-3-one has been found to exhibit antimicrobial activity against Staphylococcus aureus, Microsporum gypseum, Trichophyton mentagrophytes, and Pseudomonas aeruginosa .
Cellular Effects
It has been found to exhibit cytotoxicity against certain cancer cell lines . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its cytotoxic and antimicrobial activities suggest that it may interact with biomolecules in a way that inhibits enzyme activity or changes gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 30-Hydroxylup-20(29)-en-3-one typically involves the oxidation of lupeol, a naturally occurring triterpenoid. The process can be carried out using various oxidizing agents such as chromium trioxide or pyridinium chlorochromate. The reaction conditions often include anhydrous solvents like dichloromethane and are conducted under controlled temperatures to ensure selective oxidation at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve the extraction of lupeol from plant sources, followed by its chemical modification. The extraction process includes solvent extraction and purification steps to isolate lupeol, which is then subjected to oxidation reactions under optimized conditions to yield the desired compound.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ketone group at the 3rd position can be reduced to form 30-Hydroxylup-20(29)-en-3-ol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group at the 30th position can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: 30-Oxo-lup-20(29)-en-3-one.
Reduction: 30-Hydroxylup-20(29)-en-3-ol.
Substitution: 30-Alkoxy-lup-20(29)-en-3-one.
Scientific Research Applications
30-Hydroxylup-20(29)-en-3-one has been extensively studied for its potential therapeutic applications. It exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. In chemistry, it serves as a precursor for synthesizing other bioactive triterpenoids. In biology and medicine, it is investigated for its role in modulating cellular pathways and its potential as a lead compound in drug development. Industrially, it is used in the formulation of pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
30-Hydroxylup-20(29)-en-3-one is unique due to its specific functional groups and structural configuration. Similar compounds include:
Lupeol: Lacks the ketone group at the 3rd position.
Betulinic Acid: Contains a carboxyl group at the 28th position instead of a hydroxyl group at the 30th position.
Betulinaldehyde: Features an aldehyde group at the 28th position.
These structural differences contribute to variations in their biological activities and applications, highlighting the distinct properties of this compound.
Properties
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-19(18-31)20-10-13-27(4)16-17-29(6)21(25(20)27)8-9-23-28(5)14-12-24(32)26(2,3)22(28)11-15-30(23,29)7/h20-23,25,31H,1,8-18H2,2-7H3/t20-,21+,22-,23+,25+,27+,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBZPUNHXGLZSQ-BHMAJAPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C(CC5)C(=C)CO)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known natural sources of 30-Hydroxylup-20(29)-en-3-one?
A1: this compound has been isolated from various plant species, indicating its presence in diverse botanical sources. Some of the identified sources include:
- Maytenus imbricata: A study identified this compound within the hexane extract of the stems and branches of this plant. []
- Cassipourea madagascariensis: This plant yielded this compound during a bioassay-directed fractionation of its roots and leaves. []
- Celastrus vamotii: Researchers isolated this compound for the first time from the roots and stems of Celastrus vamotii. []
- Gymnosporia emarginata: This plant's stem bark was found to contain this compound alongside other related lupanes. []
- Acacia mellifera: This species has been reported to contain this compound in addition to other triterpenoids and metabolites. [, ]
Q2: What is the structural characterization of this compound?
A2: this compound is a lupane-type pentacyclic triterpenoid. While its exact molecular weight can be calculated from its molecular formula, the provided research papers primarily focus on characterizing its structure through spectroscopic techniques:
- NMR Spectroscopy: Researchers have extensively used 1H-NMR, 13C-NMR, and 2D NMR experiments (HSQC, HMBC, and NOESY) to elucidate the structure of this compound. [, , , , , ] These techniques provide detailed information about the connectivity and spatial relationships between atoms within the molecule, confirming its identity and stereochemistry.
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